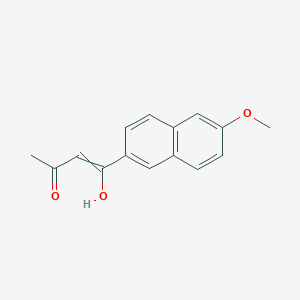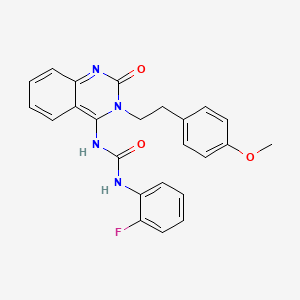![molecular formula C7H5FN4O3S2 B14120244 1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione](/img/structure/B14120244.png)
1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, a phenyl group, and a fluorosulfonyl group, which contribute to its distinct reactivity and properties.
Méthodes De Préparation
The synthesis of 1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group is introduced via direct fluorosulfonylation using reagents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF.
Coupling with the Phenyl Group: The phenyl group is coupled to the tetrazole ring through various organic synthesis techniques, ensuring the correct positioning of the fluorosulfonyl group.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often utilizing advanced catalytic systems and controlled reaction environments.
Analyse Des Réactions Chimiques
1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups, depending on the reagents used.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, resulting in a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione involves its interaction with molecular targets through its fluorosulfonyl and tetrazole groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione include other sulfonyl fluorides and tetrazole derivatives. These compounds share some structural features but differ in their reactivity and applications. For example:
Sulfonyl Fluorides: Compounds like sulfonyl fluoride and fluorosulfonyl chloride have similar functional groups but may differ in their stability and reactivity.
Tetrazole Derivatives: Other tetrazole-based compounds may have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C7H5FN4O3S2 |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
1-(4-fluorosulfonyloxyphenyl)-5-sulfanylidene-2H-tetrazole |
InChI |
InChI=1S/C7H5FN4O3S2/c8-17(13,14)15-6-3-1-5(2-4-6)12-7(16)9-10-11-12/h1-4H,(H,9,11,16) |
Clé InChI |
OSQBTJVPMXHFQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=S)N=NN2)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-butylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120196.png)


![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B14120216.png)
![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-11-ethyl-5,7-dihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B14120222.png)
![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14120230.png)

![(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B14120245.png)


